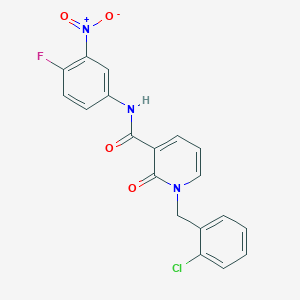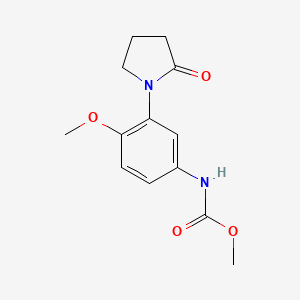![molecular formula C21H19FN2O3 B2910030 N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-05-1](/img/structure/B2910030.png)
N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFMC is a pyridine-based compound that is synthesized through a specific method, and it has been found to possess unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been found to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and apoptosis. Additionally, N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been found to bind to the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been found to have unique biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and the regulation of dopamine neurotransmission. N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been found to induce apoptosis in cancer cells by inhibiting GSK-3β activity, which leads to the activation of the mitochondrial pathway of apoptosis. Additionally, N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been found to protect neurons from oxidative stress and apoptosis by activating the PI3K/Akt signaling pathway. N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has also been found to regulate dopamine neurotransmission by binding to the dopamine D3 receptor, which may have potential applications in the treatment of dopamine-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and unique biochemical and physiological effects. However, N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide also has limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide and its potential applications in various scientific research fields.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, including the identification of its specific targets in cells, the optimization of its synthesis method, and the development of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to explore the potential applications of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide in other scientific research fields, such as biochemistry and pharmacology. Overall, N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has significant potential for scientific research, and further studies are needed to fully understand its unique biochemical and physiological effects.
Métodos De Síntesis
N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is synthesized through a specific method that involves the reaction of 2-ethylphenylamine, 4-fluorobenzaldehyde, and 2-pyridinecarboxylic acid. This reaction results in the formation of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide as a white powder, which can be purified through recrystallization. The synthesis method for N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is relatively simple, and it has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biochemistry. N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-2-16-6-3-4-8-19(16)23-20(25)18-7-5-13-24(21(18)26)27-14-15-9-11-17(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJCPMHFVCLQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2909947.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride](/img/structure/B2909949.png)

![3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2909952.png)
![1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one](/img/structure/B2909955.png)
![2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2909958.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2909959.png)

![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2909962.png)




